tert-Butyl (2-nitropyridin-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (2-nitropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Chemical Reactions Analysis
tert-Butyl (2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Scientific Research Applications
tert-Butyl (2-nitropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
tert-Butyl (2-nitropyridin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (5-nitropyridin-3-yl)carbamate: Similar in structure but with the nitro group at a different position.
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Contains a hydroxyl group instead of a nitro group.
tert-Butyl (2-amino-3-pyridinyl)methylcarbamate: Contains an amino group instead of a nitro group.
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
tert-butyl N-(2-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-5-4-6-11-8(7)13(15)16/h4-6H,1-3H3,(H,12,14) |
InChI Key |
OJYAKOQRTOAEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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